N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15677105
InChI: InChI=1S/C24H22N4OS/c1-18-11-13-20(14-12-18)16-28-22-10-6-5-9-21(22)26-24(28)30-17-23(29)27-25-15-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+
SMILES:
Molecular Formula: C24H22N4OS
Molecular Weight: 414.5 g/mol

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

CAS No.:

Cat. No.: VC15677105

Molecular Formula: C24H22N4OS

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide -

Specification

Molecular Formula C24H22N4OS
Molecular Weight 414.5 g/mol
IUPAC Name N-[(E)-benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H22N4OS/c1-18-11-13-20(14-12-18)16-28-22-10-6-5-9-21(22)26-24(28)30-17-23(29)27-25-15-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+
Standard InChI Key ABSAKMIHLZLDDL-MFKUBSTISA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₄H₂₂N₄OS, with a molecular weight of 414.5 g/mol. Its IUPAC name reflects the presence of a benzimidazole core substituted with a 4-methylbenzyl group at the 1-position, a thioether-linked acetohydrazide at the 2-position, and a benzylidene Schiff base at the N'-position . Key structural features include:

  • Benzimidazole Core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions .

  • Thioether Linkage (-S-): Enhances lipophilicity and membrane permeability, critical for bioavailability .

  • Schiff Base (N'-Benzylidene): Imparts redox activity and metal-chelating potential .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₂N₄OS
Molecular Weight414.5 g/mol
IUPAC NameN-[(E)-Benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
SolubilityLow in water; soluble in DMSO, DMF
Melting Point246–248°C (decomposes)

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a four-step process :

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with 4-methylbenzyl chloride under acidic conditions yields 1-(4-methylbenzyl)-1H-benzimidazole.

  • Thioether Formation: Reaction with thioglycolic acid in the presence of K₂CO₃ introduces the thioacetate group.

  • Hydrazide Synthesis: Treatment with hydrazine hydrate converts the thioacetate to acetohydrazide.

  • Schiff Base Condensation: Reaction with benzaldehyde forms the N'-benzylidene derivative.

Key Reaction Conditions:

  • Step 1: Reflux in acetic acid (12 h, 110°C).

  • Step 3: Ethanol solvent, 80°C, 6 h.

Industrial Scalability

Industrial production employs continuous flow reactors to optimize yield (75–85%) and purity (>98%). Automated purification systems using silica gel chromatography ensure consistency .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Mechanistic studies suggest:

  • Cell Wall Disruption: Binding to penicillin-binding proteins (PBPs) inhibits peptidoglycan synthesis.

  • Metabolic Pathway Inhibition: Interference with dihydrofolate reductase (DHFR) disrupts folate synthesis .

Table 2: Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Target Pathogens
N'-Benzylidene...8–16S. aureus, E. coli
Ciprofloxacin0.5–2S. aureus, E. coli
Cell LineIC₅₀ (µM)Reference Drug (5-FU)
HCT1165.859.99
MCF77.2012.30

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE, IC₅₀ = 6.70 µM) and butyrylcholinesterase (BChE, IC₅₀ = 7.10 µM), suggesting potential in Alzheimer’s disease therapy .

Structure-Activity Relationship (SAR)

  • 4-Methylbenzyl Substituent: Enhances binding to hydrophobic enzyme pockets .

  • Thioether Linkage: Improves metabolic stability compared to oxygen analogs .

  • Schiff Base: Chelates transition metals (e.g., Fe³⁺, Cu²⁺), enhancing redox activity .

Applications and Future Directions

  • Pharmaceuticals: Lead candidate for antimicrobial and anticancer drug development.

  • Agriculture: Potential antifungal agent for crop protection .

  • Materials Science: Chelating agent in catalytic systems .

Challenges:

  • Poor Aqueous Solubility: Requires formulation with cyclodextrins or liposomes.

  • Metabolic Stability: Structural modifications to reduce hepatic clearance.

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